Furo[2,3-e][1,2]benzoxazole
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Overview
Description
Benzofuro[7,6-d]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various scientific fields, particularly in medicinal chemistry. The benzofuran moiety consists of a benzene ring fused to a furan ring, while the isoxazole moiety contains a five-membered ring with one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[7,6-d]isoxazole typically involves multi-step processesFor instance, 5-chlorosalicylaldehyde can be used as a starting material to synthesize benzofuran derivatives, which are then subjected to cyclization reactions to form the isoxazole ring .
Industrial Production Methods: Industrial production of Benzofuro[7,6-d]isoxazole may involve catalytic strategies to enhance yield and efficiency. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions: Benzofuro[7,6-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran or isoxazole rings .
Scientific Research Applications
Benzofuro[7,6-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Industry: The compound is used in the synthesis of polymers and dyes, contributing to materials science.
Mechanism of Action
The mechanism of action of Benzofuro[7,6-d]isoxazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerase IV in bacteria, leading to antibacterial effects. The compound’s structure allows it to bind to these targets effectively, disrupting essential biological processes in pathogens .
Comparison with Similar Compounds
Benzofuran: Shares the benzofuran moiety but lacks the isoxazole ring.
Isoxazole: Contains the isoxazole ring but not the benzofuran structure.
Benzofuran-Isoxazole Hybrids: Compounds that combine both moieties, similar to Benzofuro[7,6-d]isoxazole.
Uniqueness: Benzofuro[7,6-d]isoxazole stands out due to its unique combination of benzofuran and isoxazole structures, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other scientific applications .
Biological Activity
Furo[2,3-e][1,2]benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects. It also discusses relevant research findings, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a fused ring system comprising a furan and benzoxazole moiety. Its molecular formula is C9H5N1O2. The unique arrangement of atoms within this compound contributes to its electronic properties and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against various bacterial strains and fungi. A study reported that certain benzoxazole derivatives had minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml against Gram-positive and Gram-negative bacteria as well as Candida albicans .
Anti-inflammatory Effects
This compound and its derivatives are also noted for their anti-inflammatory activities. Compounds in this class have been shown to inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (iNOS), which are crucial in inflammatory processes. Some derivatives exhibited anti-inflammatory effects significantly greater than standard drugs like diclofenac sodium .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that related benzoxazole compounds can induce cytotoxic effects in various cancer cell lines. For example, one study evaluated the cytotoxicity of benzoxazole derivatives against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. Results indicated that certain substitutions on the benzoxazole ring enhanced the anticancer activity significantly .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of electron-donating groups on the benzoxazole ring has been correlated with increased activity against cancer cells and inflammatory pathways. For instance:
Compound | Activity | Notable Features |
---|---|---|
This compound | Antimicrobial | Effective against Gram-positive bacteria |
Benzoxazole Derivative A | Anti-inflammatory | Higher selectivity index than diclofenac |
Benzoxazole Derivative B | Anticancer | Cytotoxicity against MCF-7 cells |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzoxazoles, this compound derivatives were tested against multiple pathogens. Results indicated a broad spectrum of activity with some compounds outperforming traditional antibiotics in specific contexts .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of this compound derivatives. The study found that these compounds effectively reduced the expression levels of COX-2 and iNOS in inflamed tissues, highlighting their therapeutic potential in treating inflammatory diseases .
Properties
CAS No. |
210-98-0 |
---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-e][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(5-10-12-8)9-6(1)3-4-11-9/h1-5H |
InChI Key |
RMSXXPDDXINLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NO2)C3=C1C=CO3 |
Origin of Product |
United States |
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